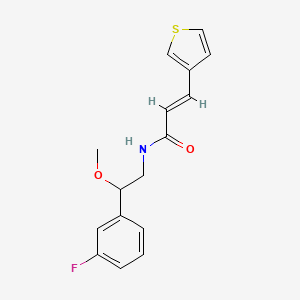
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H16FNO2S and its molecular weight is 305.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-3-yl)acrylamide, with the CAS number 1798414-10-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16FNO2S with a molecular weight of 305.4 g/mol. The compound features a fluorophenyl group, a methoxyethyl chain, and a thiophenyl ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate signaling pathways associated with inflammation and cancer cell proliferation. The specific mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines such as IL-4, IL-13, and TNF-α in immune cells.
- Impact on Cell Signaling : The compound appears to influence the phosphorylation of key signaling proteins involved in cell survival and apoptosis, such as MAPK and Akt pathways.
In Vitro Studies
- Cell Line Studies : Research involving rat basophilic leukemia (RBL-2H3) cells indicates that compounds similar to this compound can significantly reduce β-hexosaminidase release, a marker for mast cell degranulation. This suggests potential anti-allergic properties by inhibiting mast cell activation .
- Cytotoxicity Assays : In various cytotoxicity assays, compounds with similar structures have shown selective cytotoxic effects against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Case Studies
A notable case study involved the evaluation of a related compound's effects on inflammatory responses in animal models. The study demonstrated that administration of the compound resulted in reduced inflammation markers in tissues affected by induced arthritis, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activity Studies
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro Cell Line Study | RBL-2H3 Cells | Reduced β-hexosaminidase release; potential anti-allergic effect |
| Cytotoxicity Assay | Cancer Cell Lines | Selective cytotoxicity observed; sparing normal cells |
| Animal Model Study | Induced Arthritis | Decreased inflammation markers; potential anti-inflammatory effect |
Propriétés
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c1-20-15(13-3-2-4-14(17)9-13)10-18-16(19)6-5-12-7-8-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDPYKYGKRSOSA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CSC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














